molecular formula C18H28N2O4 B2917516 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2034484-72-3

3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B2917516
CAS No.: 2034484-72-3
M. Wt: 336.432
InChI Key: LXFSPYGHJPPLKY-UHFFFAOYSA-N
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Description

3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps. One common method includes the reaction of 3-hydroxy-3-(oxan-4-yl)propylamine with 2-(4-methoxyphenyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins, affecting their structure and function. The oxan ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-hydroxyphenyl)ethyl]urea: Similar structure but with a hydroxy group instead of a methoxy group.

    3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-chlorophenyl)ethyl]urea: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]urea makes it unique compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to different pharmacological properties and applications.

Properties

IUPAC Name

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-23-16-4-2-14(3-5-16)6-10-19-18(22)20-11-7-17(21)15-8-12-24-13-9-15/h2-5,15,17,21H,6-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFSPYGHJPPLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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